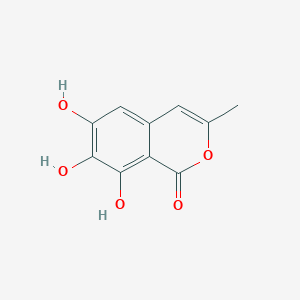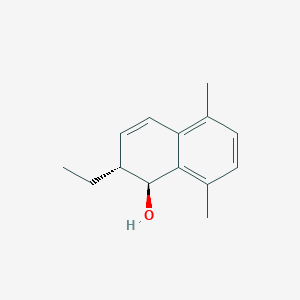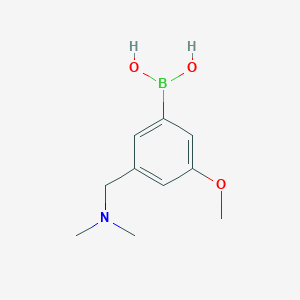
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a suitable nitrile source under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group may yield primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: Potential use in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a bromine atom instead of chlorine.
(E)-2-(4-fluorophenyl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its bromine or fluorine analogs.
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9/h3-6,8H,1-2H3/b10-8- |
InChI Key |
XWVICHJROMBTEV-NTMALXAHSA-N |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=C(C=C1)Cl |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)



![7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11895056.png)
![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)

![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)



![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)

